3,4-Dimethyl-2,5-bis[5-(5-methylthiophen-2-yl)thiophen-2-yl]thiophene
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Overview
Description
3,4-Dimethyl-2,5-bis[5-(5-methylthiophen-2-yl)thiophen-2-yl]thiophene is a complex organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-2,5-bis[5-(5-methylthiophen-2-yl)thiophen-2-yl]thiophene typically involves multi-step organic reactions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the thiophene rings. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyl-2,5-bis[5-(5-methylthiophen-2-yl)thiophen-2-yl]thiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux.
Substitution: Halogenating agents like bromine in carbon tetrachloride at low temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene rings.
Scientific Research Applications
3,4-Dimethyl-2,5-bis[5-(5-methylthiophen-2-yl)thiophen-2-yl]thiophene has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of organic semiconductors and conductive polymers for electronic devices.
Mechanism of Action
The mechanism of action of 3,4-Dimethyl-2,5-bis[5-(5-methylthiophen-2-yl)thiophen-2-yl]thiophene involves its interaction with molecular targets and pathways. The compound’s multiple thiophene rings allow it to engage in π-π stacking interactions and hydrogen bonding, influencing its binding affinity and specificity. These interactions can modulate various biological pathways, contributing to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Bis(3-methylthiophen-2-yl)thiophene
- 3,3’‘-Dimethyl-2,2’:5’,2’'-terthiophene
Uniqueness
Compared to similar compounds, 3,4-Dimethyl-2,5-bis[5-(5-methylthiophen-2-yl)thiophen-2-yl]thiophene stands out due to its unique substitution pattern, which enhances its chemical stability and reactivity. This makes it particularly valuable for applications requiring robust and versatile materials.
Properties
CAS No. |
118347-90-3 |
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Molecular Formula |
C24H20S5 |
Molecular Weight |
468.8 g/mol |
IUPAC Name |
3,4-dimethyl-2,5-bis[5-(5-methylthiophen-2-yl)thiophen-2-yl]thiophene |
InChI |
InChI=1S/C24H20S5/c1-13-5-7-17(25-13)19-9-11-21(27-19)23-15(3)16(4)24(29-23)22-12-10-20(28-22)18-8-6-14(2)26-18/h5-12H,1-4H3 |
InChI Key |
XVCWMLQSLMJOJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2=CC=C(S2)C3=C(C(=C(S3)C4=CC=C(S4)C5=CC=C(S5)C)C)C |
Origin of Product |
United States |
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